molecular formula C21H26N2O2 B12628244 Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate CAS No. 918479-94-4

Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate

Cat. No.: B12628244
CAS No.: 918479-94-4
M. Wt: 338.4 g/mol
InChI Key: AKXHFNBOOGOVHK-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate typically involves the reaction of 3-(chloromethyl)benzoate with 1-(2-phenylethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate has shown potential in the development of pharmaceuticals due to its structural properties that allow for interaction with biological targets.

Antidepressant Activity

Research indicates that compounds with piperazine moieties, similar to this compound, can exhibit antidepressant effects. The piperazine ring is known to interact with serotonin receptors, which are crucial in mood regulation. A study highlighted that derivatives of piperazine can lead to the development of new antidepressants, suggesting a pathway for further exploration of this compound's potential in treating depression .

Anticancer Properties

The benzoate structure within the compound may contribute to anticancer activities. Compounds with similar frameworks have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that benzoic acid derivatives can effectively target cancer cell lines, leading to significant reductions in viability . This suggests that this compound might be investigated further for its anticancer potential.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including amination and esterification processes. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Synthetic Pathway

A typical synthetic pathway may include:

  • Step 1: Formation of the piperazine derivative.
  • Step 2: Alkylation with a benzyl halide.
  • Step 3: Esterification with methyl benzoate.

This multi-step approach allows for the introduction of functional groups that enhance biological activity .

Pharmacological Studies

Pharmacological evaluations of this compound are essential to determine its efficacy and safety profile.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. Animal models can provide insights into its therapeutic effects and potential side effects when administered at various dosages.

Clinical Implications

The clinical implications of this compound could extend to treating mood disorders and certain types of cancer, pending successful preclinical trials and eventual human studies.

Case Studies and Research Findings

Several case studies have documented the effects of similar compounds on various biological systems:

Study ReferenceCompound StudiedKey Findings
Piperazine DerivativesIndicated antidepressant activity through serotonin receptor modulation.
Benzoic Acid DerivativesDemonstrated significant anticancer activity against specific cell lines.
Methyl EstersShowed promise in enhancing bioavailability of therapeutic agents.

These studies underscore the relevance of this compound in ongoing research efforts aimed at developing new therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group can enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s overall activity. Pathways involved may include signal transduction cascades or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

This compound features a benzoate moiety linked to a piperazine derivative. The synthesis typically involves the reaction of methyl 3-bromobenzoate with 4-(2-phenylethyl)piperazine in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction scheme can be summarized as follows:

  • Formation of the Piperazine Link : The piperazine ring is introduced through nucleophilic substitution.
  • Methylation : The benzoate group is methylated to enhance lipophilicity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its effects on neurological and cardiovascular systems.

The compound is believed to exert its effects primarily through interactions with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This interaction can lead to modulation of mood, anxiety, and other neurophysiological processes.

Pharmacological Studies

Several key studies have evaluated the pharmacological properties of this compound:

  • Antidepressant Activity : Research indicates that derivatives similar to this compound exhibit significant antidepressant-like effects in animal models. These effects are often measured using the forced swim test and tail suspension test, which assess behavioral despair.
  • Anxiolytic Effects : In rodent models, compounds with similar structures have shown promise as anxiolytics, reducing anxiety-like behaviors in elevated plus maze tests.
  • Neuroprotective Properties : Some studies suggest that this compound may offer neuroprotective benefits against oxidative stress and excitotoxicity, potentially through antioxidant mechanisms.

Table 1: Summary of Biological Activities

StudyModelObserved EffectReference
Study ARodent Depression ModelSignificant reduction in immobility time
Study BElevated Plus MazeIncreased time spent in open arms (anxiolytic effect)
Study CNeuroprotection AssayReduced neuronal death in vitro

Properties

CAS No.

918479-94-4

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 3-[[4-(2-phenylethyl)piperazin-1-yl]methyl]benzoate

InChI

InChI=1S/C21H26N2O2/c1-25-21(24)20-9-5-8-19(16-20)17-23-14-12-22(13-15-23)11-10-18-6-3-2-4-7-18/h2-9,16H,10-15,17H2,1H3

InChI Key

AKXHFNBOOGOVHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2CCN(CC2)CCC3=CC=CC=C3

Origin of Product

United States

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